4-Methyl-2(5H)-furanone

Description

4-Methyl-2(5H)-furanone is a natural product found in Hemizonia congesta with data available.

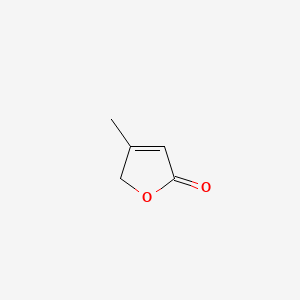

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-5(6)7-3-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEYQBNQZKUWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210148 | |

| Record name | 2(5H)-Furanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6124-79-4 | |

| Record name | 2(5H)-Furanone, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006124794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2(5H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-2(5H)-furanone chemical properties and structure

An In-Depth Technical Guide to 4-Methyl-2(5H)-furanone: Chemical Properties, Structure, and Synthetic Utility

Introduction

This compound, a member of the butenolide class of lactones, is a versatile organic compound with significance in both chemical synthesis and the flavor industry.[1][2] While recognized for its sensory properties, its true value for researchers and drug development professionals lies in its reactive scaffold, which serves as a foundational building block for more complex molecular architectures. This guide provides a detailed examination of its chemical and physical properties, structural characteristics, reactivity, and applications, with a focus on its utility as a synthetic intermediate.

Molecular Structure and Identification

The structural identity of a compound is its most fundamental characteristic, dictating its physical properties and chemical behavior.

Nomenclature and Chemical Identity

This compound is most commonly identified by its CAS Registry Number, 6124-79-4.[3] While widely known by this common name, its formal IUPAC name is 3-methyl-2H-furan-5-one.[4] It is also referred to by synonyms such as 4-Hydroxy-3-methyl-2-butenoic acid γ-lactone and 4-Methyl-2-butenoic acid γ-lactone.[3][5] This nomenclature highlights its nature as a five-membered lactone (a cyclic ester) derived from the corresponding unsaturated hydroxy acid.

Chemical Structure

The molecule consists of a five-membered furanone ring containing one oxygen atom, a ketone group at the 2-position, and a double bond between carbons 3 and 4. A methyl group is substituted at the 4-position. The molecular formula is C₅H₆O₂.[3]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is essential for experimental design, including solvent selection, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 6124-79-4 | [3] |

| Molecular Formula | C₅H₆O₂ | [3][5] |

| Molecular Weight | 98.10 g/mol | [3][4][6] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 113 °C (at 14 mmHg) | [2][6] |

| Density | 1.12 g/cm³ | [2] |

| Flash Point | 95 °C | [2] |

| Solubility | Soluble in water, alcohols, and ether solvents. | [2][7] |

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the functionalities within its structure: the α,β-unsaturated lactone system. This arrangement makes the molecule susceptible to a variety of transformations, which is a key reason for its utility in organic synthesis.

-

Nucleophilic Attack: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.

-

Michael Addition: As a classic Michael acceptor, the β-carbon of the double bond (C4) is electrophilic due to conjugation with the carbonyl group. It readily undergoes 1,4-conjugate addition with soft nucleophiles.

-

Stability: The compound is generally stable under standard conditions.[8] However, like many furan derivatives, it may be sensitive to strong acids, bases, and prolonged exposure to heat or light.[9] It is recommended to store the compound in a cool, dry, and well-ventilated place.[10][11]

The hydroxylated derivative, 5-hydroxy-4-methyl-2(5H)-furanone, is a particularly valuable intermediate.[] It serves as a C5 synthon for the synthesis of complex natural products like retinoids and carotenoids.[13][14]

Synthesis Methodology

Understanding the synthesis of this compound and its derivatives is crucial for its application in multi-step synthetic campaigns. A common approach for its hydroxylated analog, 5-hydroxy-4-methyl-2(5H)-furanone, involves the reaction of glyoxylic acid hydrate with propionaldehyde.[15]

Example Protocol: Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone

This protocol is based on a method disclosed in the patent literature, which provides a high-yield route to a key derivative.[15]

Causality Behind Experimental Choices:

-

Use of Morpholine: Morpholine acts as a base and a catalyst, facilitating the initial aldol-type condensation between glyoxylic acid and propionaldehyde.

-

Acidic Workup: The addition of hydrochloric acid is critical for the cyclization (lactonization) step, leading to the formation of the furanone ring.

-

Vacuum Distillation: This purification technique is chosen to isolate the final product from non-volatile impurities and starting materials, taking advantage of the product's boiling point.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve glyoxylic acid hydrate (0.5 mol) in ethanol (200 mL) in a reaction vessel equipped with a stirrer and cooling bath.

-

Catalyst Addition: Cool the solution to 0 °C. Under continuous stirring, add morpholine (0.5 mol) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes post-addition.

-

Aldehyde Addition: Add propionaldehyde to the reaction mixture and allow the reaction to proceed.

-

Concentration: After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent. The temperature should be kept below 90 °C.

-

Cyclization and Extraction: Add a hydrochloric acid solution to the residue to induce cyclization. Extract the resulting mixture with ethyl acetate.

-

Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude product.

-

Final Isolation: Purify the crude product via vacuum distillation (120–150 °C / 1–2 mmHg) to yield pure 5-hydroxy-4-methyl-2(5H)-furanone.[15]

Applications in Research and Development

While this compound itself is used in the flavor industry, its derivatives are of significant interest to the pharmaceutical and chemical research sectors.[2]

-

Synthetic Building Block: The furanone core is a privileged scaffold found in numerous natural products with diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[16] The ability to functionalize the this compound ring makes it an attractive starting point for the synthesis of these complex molecules.

-

Precursor to Bioactive Molecules: As previously mentioned, 5-hydroxy-4-methyl-2(5H)-furanone is a key intermediate in the synthesis of retinoids (vitamin A derivatives), which are crucial in vision, cell growth, and differentiation.[13] This derivative has also been investigated for its potential antioxidant, anti-inflammatory, and anticancer activities, making it a target for studies in neurological and oncological research.[]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to GHS classifications, the compound presents several hazards.

-

Hazards: It is known to cause skin and serious eye irritation.[4][10] It may also be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[10][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[9][10] In case of contact, skin should be washed with plenty of soap and water, and eyes should be rinsed cautiously with water for several minutes.[11]

Conclusion

This compound is more than a simple flavor component; it is a valuable chemical entity with a rich reactivity profile centered on its α,β-unsaturated lactone core. Its utility as a precursor, particularly to its 5-hydroxy derivative, provides a gateway to complex and biologically significant molecules, including retinoids. For researchers in organic synthesis and drug development, a thorough understanding of its properties, reactivity, and handling is paramount to unlocking its full synthetic potential.

References

- 1. This compound | 6124-79-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 4-Methyl-5H-furan-2-one [webbook.nist.gov]

- 4. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-5H-furan-2-one [webbook.nist.gov]

- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound, 6124-79-4 [thegoodscentscompany.com]

- 8. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 13. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 14. 5-Hydroxy-4-methyl 2(5H) furanone | 40834-42-2 | FH46372 [biosynth.com]

- 15. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 16. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 4-Methyl-2(5H)-furanone in the Plant Kingdom: A Technical Guide for Researchers

Abstract

4-Methyl-2(5H)-furanone, a member of the butenolide class of unsaturated lactones, represents a molecule of significant interest at the intersection of phytochemistry and pharmacology. While the broader family of furanones is well-documented for its contributions to flavor, fragrance, and biological activity, the specific natural occurrence and functional role of this compound in plants remain a compelling area of research. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, offering a foundation for researchers and drug development professionals. We will delve into its known botanical sources, explore putative biosynthetic pathways by drawing parallels with related furanones, discuss potential ecological functions, and outline robust methodologies for its extraction, identification, and quantification. This document serves as a critical resource for unlocking the full scientific and therapeutic potential of this intriguing natural product.

Introduction: The Furanone Scaffold in Nature

Furanones are a diverse group of heterocyclic organic compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. Their presence is widespread in nature, where they play pivotal roles as signaling molecules, defense compounds, and key contributors to the sensory profiles of many fruits and processed foods.[1] The biological activities of furanone derivatives are extensive and well-documented, encompassing antimicrobial, anti-inflammatory, antitumor, and antioxidant properties.[2] This inherent bioactivity has positioned the furanone scaffold as a promising starting point for the development of novel therapeutic agents.[3]

Within this family, this compound is a structurally simpler member, yet its documented natural occurrence is notably sparse compared to its more celebrated relatives like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), the potent aroma compound in strawberries and pineapples.[4] This guide will focus specifically on what is known about this compound, highlighting the significant opportunities that exist for further investigation.

Documented Natural Occurrence of this compound

To date, the confirmed presence of this compound in the plant kingdom is limited to a few species. Authoritative databases have reported its identification in:

-

Nicotiana tabacum (Tobacco): A complex plant known for its rich profile of volatile and non-volatile secondary metabolites.

-

Hemizonia congesta (Hayfield Tarweed): A species in the Asteraceae family, suggesting a potential for broader distribution within this large plant family.[5]

This limited reporting underscores that the distribution of this compound in plants is likely under-investigated rather than genuinely rare. Its volatility and potential presence in low concentrations may have led to it being overlooked in broader metabolomic studies.

| Plant Species | Family | Reported Presence |

| Nicotiana tabacum | Solanaceae | Yes |

| Hemizonia congesta | Asteraceae | Yes |

Biosynthetic Considerations: A Plausible Pathway

While the specific biosynthetic pathway to this compound in plants has not been elucidated, we can infer a probable route based on the well-studied biosynthesis of related furanones, particularly in fruits like strawberries.[6] The biosynthesis of these compounds is intricately linked to carbohydrate metabolism.

For the extensively studied 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), D-fructose-1,6-diphosphate has been identified as a key precursor.[4][7] A critical step in its formation is the enzymatic reduction of an enone precursor, catalyzed by a quinone oxidoreductase.[6]

Given the structural similarities, a plausible biosynthetic pathway for this compound could also originate from sugar metabolism, potentially involving intermediates from the pentose phosphate pathway or glycolysis. The formation of the butenolide ring is a key transformation, which could arise from the dehydration and cyclization of a linear sugar-derived precursor.

Below is a conceptual diagram illustrating a generalized biosynthetic pathway for furanones, which could be adapted for this compound research.

Caption: Generalized Furanone Biosynthetic Pathway.

Potential Ecological Roles

The production of secondary metabolites like this compound is metabolically expensive for plants, implying a significant functional role. Based on the activities of other furanones, we can hypothesize several ecological functions:

-

Defense against Herbivores and Pathogens: Many furanones exhibit antimicrobial and antifungal properties.[2] For instance, the 2,5-dimethyl derivative has been shown to deter fungal growth on strawberries.[1] It is plausible that this compound serves a similar protective function in the plants that produce it.

-

Allelopathy: Plants release chemicals into the environment to inhibit the growth of competing plant species. The potential for furanones to act as allelochemicals is an area ripe for investigation.

-

Signaling and Communication: Volatile organic compounds are crucial for plant-plant and plant-insect communication. This compound could act as a signaling molecule to attract pollinators or repel herbivores.

Pharmacological Potential and Drug Development

The furanone core is a privileged scaffold in medicinal chemistry. Numerous derivatives have been synthesized and tested for a wide range of biological activities.[2][3] While specific studies on this compound are limited, related compounds have shown promise in several therapeutic areas:

-

Anticancer Activity: Some furanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[][9]

-

Antimicrobial and Anti-biofilm Activity: Brominated furanones from the red seaweed Delisea pulchra are famous for their ability to interfere with bacterial quorum sensing, a key process in biofilm formation.[1] This has sparked interest in developing furanone-based drugs to combat antibiotic-resistant bacteria.[10]

-

Anti-inflammatory and Antioxidant Effects: The antioxidant potential of some furanones is comparable to that of ascorbic acid.[1] 5-Hydroxy-4-methyl-2(5H)-furanone, a related compound, has shown antioxidant and anti-inflammatory properties.[]

The simple structure of this compound makes it an attractive starting point for synthetic modification and the creation of compound libraries for high-throughput screening in drug discovery programs.

Methodologies for a Self-Validating Research Workflow

A robust and self-validating experimental workflow is crucial for the accurate study of this compound in plant matrices. The following protocol outlines a comprehensive approach from extraction to quantification.

Extraction and Purification

The choice of extraction method depends on the volatility of the compound and the nature of the plant matrix.

Step-by-Step Protocol for Extraction:

-

Sample Preparation: Homogenize fresh or freeze-dried plant material to increase the surface area for extraction.

-

Solvent Extraction:

-

For a broad-spectrum extraction of semi-volatiles, use a moderately polar solvent like dichloromethane or ethyl acetate.

-

Perform maceration or sonication-assisted extraction at a low temperature to minimize degradation of thermally labile compounds.

-

-

Solvent Partitioning (Optional): To clean up the crude extract, perform liquid-liquid partitioning. For example, partition the initial extract between hexane and acetonitrile to separate nonpolar compounds (lipids, waxes) from more polar compounds.

-

Solid-Phase Extraction (SPE): For further purification and concentration, use an SPE cartridge (e.g., silica or C18) to fractionate the extract based on polarity. Elute with a gradient of solvents to isolate the furanone-containing fraction.

-

Concentration: Carefully concentrate the purified fraction under a gentle stream of nitrogen or using a rotary evaporator at low temperature and pressure.

Identification and Structural Elucidation

Unequivocal identification of this compound requires a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying volatile and semi-volatile compounds.

-

Column: Use a mid-polarity column (e.g., DB-5ms) for good separation.

-

Mass Spectrum: Compare the obtained mass spectrum with library spectra (e.g., NIST) and with that of an authentic standard.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural confirmation, especially if the compound is isolated in sufficient quantity, ¹H and ¹³C NMR are indispensable.[11]

Quantification

Accurate quantification is essential for understanding the physiological and ecological relevance of the compound.

-

Stable Isotope Dilution Assay (SIDA): This is the most accurate method for quantification, as it corrects for losses during sample preparation and analysis.[12] It involves spiking the sample with a known amount of a labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) prior to extraction.

-

External Calibration: If a labeled standard is unavailable, quantification can be performed using an external calibration curve prepared with an authentic, unlabeled standard.

The following diagram illustrates a comprehensive workflow for the analysis of this compound.

Caption: Workflow for Furanone Analysis in Plants.

Conclusion and Future Directions

This compound remains an enigmatic but promising natural product. Its confirmed presence in plants, coupled with the significant biological activities of the broader furanone family, warrants a more intensive research effort. Future investigations should focus on:

-

Broadening the Search: Screening a wider variety of plant species, particularly within the Solanaceae and Asteraceae families, using sensitive analytical techniques like GC-MS.

-

Elucidating the Biosynthetic Pathway: Using isotopic labeling studies and transcriptomics to identify the genes and enzymes responsible for its production in plants.

-

Investigating Ecological Functions: Conducting bioassays to determine its role in plant defense, allelopathy, and communication.

-

Exploring Pharmacological Potential: Synthesizing derivatives and screening them for a range of biological activities to unlock their therapeutic potential.

This guide provides the foundational knowledge and methodological framework for researchers to embark on this exciting journey of discovery, ultimately shedding light on the role of this compound in the natural world and its potential applications for human benefit.

References

- 1. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Enigmatic Origins of 4-Methyl-2(5H)-furanone: A Guide to Its Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Significance of a Simple Lactone

4-Methyl-2(5H)-furanone is a member of the butenolide class of unsaturated lactones, a structural motif found in a diverse array of natural products with a wide spectrum of biological activities. While not as extensively studied as some of its more complex relatives, this compound and similar structures are recognized for their roles as signaling molecules and their potential as synthons in the chemical synthesis of more complex bioactive compounds. Despite its simple structure, the precise biosynthetic pathway leading to this compound remains largely unelucidated in the scientific literature. This guide aims to provide an in-depth exploration of the likely biosynthetic origins of this molecule, drawing upon established principles of secondary metabolism and analogous, well-characterized pathways of related furanone compounds. By synthesizing current knowledge and proposing a hypothetical pathway, we offer a framework for future research in this area.

A Proposed Biosynthetic Route: A Polyketide Perspective

In the absence of a definitively characterized pathway for this compound, we can infer a plausible route from the general biosynthesis of butenolides, which are often derived from the polyketide pathway.[1] Polyketides are a large class of secondary metabolites synthesized by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units.[2][3]

A hypothetical pathway for this compound could initiate with the condensation of a starter unit, acetyl-CoA, with an extender unit, malonyl-CoA, followed by a subsequent condensation with methylmalonyl-CoA. This series of reactions, catalyzed by a PKS, would generate a linear polyketide chain. The subsequent steps would involve reduction of a ketone group to a hydroxyl group, followed by cyclization and dehydration to form the characteristic α,β-unsaturated γ-lactone ring of the butenolide.

Below is a DOT graph illustrating this proposed pathway:

Caption: A proposed polyketide pathway for the biosynthesis of this compound.

A Case Study in Furanone Biosynthesis: The Well-Trodden Path to Furaneol®

To understand the experimental approaches required to elucidate the biosynthesis of this compound, it is instructive to examine the well-characterized pathway of a related and economically important compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®.[4][5] This key flavor compound in fruits like strawberries is synthesized from a primary metabolite, D-fructose-1,6-bisphosphate.[6][7]

The biosynthesis of HDMF in strawberries involves a key enzymatic step catalyzed by an enone oxidoreductase, initially identified as a quinone oxidoreductase (FaQR) and later renamed Fragaria x ananassa enone oxidoreductase (FaEO).[4][8][9] This enzyme facilitates the reduction of the exocyclic double bond of the precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), in an NAD(P)H-dependent reaction to yield HDMF.[7][8]

The following DOT graph outlines the established biosynthetic pathway of HDMF in strawberries:

Caption: The established biosynthetic pathway of HDMF (Furaneol®) in strawberries.

Methodologies for Elucidating Furanone Biosynthesis

The following protocols are based on methodologies successfully employed in the study of HDMF biosynthesis and can be adapted for the investigation of the this compound pathway.

Protocol 1: Precursor Feeding Studies with Labeled Substrates

This protocol is designed to identify the primary precursors of a biosynthetic pathway.

Objective: To determine if a putative precursor is incorporated into the final furanone product.

Materials:

-

Organism or tissue of interest (e.g., plant tissue, microbial culture)

-

Isotopically labeled putative precursors (e.g., ¹³C-labeled acetate, ¹³C-labeled sugars)

-

Growth medium or buffer

-

Extraction solvents (e.g., ethyl acetate)

-

Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

-

Prepare the biological system (e.g., sterile plant tissue culture, synchronized microbial culture).

-

Introduce the isotopically labeled precursor into the growth medium or buffer at a known concentration.

-

Incubate the biological system under conditions that promote the production of the target furanone.

-

At various time points, harvest a sample of the biological material and/or the culture medium.

-

Perform a solvent extraction to isolate the furanone and other small molecules.

-

Analyze the extract using GC-MS or LC-MS to detect the presence of the target furanone and to determine the incorporation of the isotopic label by observing the mass shift in the mass spectrum.

-

A control experiment without the labeled precursor should be run in parallel.

Interpretation of Results:

-

A significant increase in the mass of the target furanone corresponding to the incorporation of the isotopic label provides strong evidence that the fed compound is a precursor.

Protocol 2: Enzyme Assay for Furanone-Modifying Enzymes

This protocol is designed to identify and characterize enzymes involved in the later steps of furanone biosynthesis, such as the enone oxidoreductase in the HDMF pathway.

Objective: To measure the activity of a putative furanone-synthesizing or -modifying enzyme in a protein extract.

Materials:

-

Biological material for protein extraction

-

Extraction buffer (e.g., Tris-HCl with protease inhibitors)

-

Putative substrate (e.g., a chemically synthesized precursor)

-

Cofactors (e.g., NAD(P)H)

-

Reaction buffer with an appropriate pH

-

Quenching solution (e.g., acid or organic solvent)

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) or GC-MS

Procedure:

-

Homogenize the biological material in cold extraction buffer to prepare a crude protein extract.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

Determine the total protein concentration of the extract (e.g., using a Bradford assay).

-

Set up the enzymatic reaction by combining the protein extract, the putative substrate, and any necessary cofactors in the reaction buffer.

-

Incubate the reaction mixture at the optimal temperature for the enzyme.

-

At specific time intervals, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

-

Analyze the quenched samples by HPLC or GC-MS to quantify the formation of the product.

-

Run control reactions, including a reaction without the protein extract (to measure non-enzymatic conversion) and a reaction without the substrate (to measure any background levels of the product).

Interpretation of Results:

-

The formation of the product in a time-dependent and protein-concentration-dependent manner indicates the presence of the target enzymatic activity.

Quantitative Data on Furanone Precursors

The following table summarizes the impact of different precursors on the production of furanones in in-vitro grown strawberries, as an example of the type of quantitative data that can be generated from precursor feeding studies.[10]

| Precursor Added to Medium | % Increase in Furaneol | % Increase in Furaneol Glucoside | % Increase in Total Furanones |

| D-Fructose | 42.6% | 26.3% | 28.4% |

| D-Fructose 6-phosphate | ~125% (average for all furanones) | ~125% (average for all furanones) | ~125% (average for all furanones) |

| D-Fructose 1,6-bisphosphate | Not significant | Not significant | Not significant |

Data adapted from studies on strawberry furanone biosynthesis.[10]

Conclusion and Future Directions

The biosynthesis of this compound presents an intriguing area for future research. While a definitive pathway has yet to be elucidated, the principles of polyketide synthesis and the well-studied biosynthesis of the related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, provide a solid foundation for investigation. The proposed hypothetical pathway via a polyketide intermediate offers a testable model. By employing the methodologies outlined in this guide, including precursor feeding studies and targeted enzyme assays, researchers can begin to unravel the enzymatic machinery responsible for the formation of this simple yet potentially significant butenolide. Such studies will not only fill a gap in our understanding of secondary metabolism but may also open avenues for the biotechnological production of furanones for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyketide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of 4-Methyl-2(5H)-furanone: An In-depth Technical Guide

Introduction

4-Methyl-2(5H)-furanone is a captivating heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of flavor chemistry, natural products synthesis, and as a versatile building block in the development of novel pharmaceutical agents. Its deceptively simple structure, a five-membered lactone ring with a methyl substituent, belies a rich chemical character that can be comprehensively understood through the application of modern spectroscopic techniques.

This technical guide provides a detailed exploration of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For researchers, scientists, and professionals in drug development, a thorough grasp of this data is paramount for unambiguous identification, purity assessment, and for predicting its reactivity and interactions in complex biological systems. The ensuing sections will not only present the core spectroscopic data but also delve into the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights into experimental design and data interpretation.

Molecular Structure

To contextualize the spectroscopic data, it is essential to first visualize the molecular architecture of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

A note on data availability: Extensive searches of established spectral databases did not yield a publicly available, experimentally verified ¹H NMR spectrum for this compound. Therefore, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This predicted spectrum serves as a robust guide for what a researcher should expect to observe.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | q | 2H | H-5 |

| ~5.9 | t | 1H | H-3 |

| ~2.0 | d | 3H | H-6 (CH₃) |

Interpretation and Causality:

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.

-

Methylene Protons (H-5): The two protons on the saturated carbon (C-5) adjacent to the oxygen atom are diastereotopic. They are predicted to appear as a quartet around 4.8 ppm. Their proximity to the electronegative oxygen atom of the lactone ring results in a downfield shift. The quartet multiplicity arises from coupling to the vinylic proton (H-3).

-

Vinylic Proton (H-3): The proton attached to the double bond (C-3) is expected to resonate as a triplet at approximately 5.9 ppm. This downfield shift is characteristic of vinylic protons, further influenced by the electron-withdrawing effect of the adjacent carbonyl group. The triplet splitting pattern is due to coupling with the methylene protons at the C-5 position.

-

Methyl Protons (H-6): The three protons of the methyl group are predicted to appear as a doublet around 2.0 ppm. This chemical shift is typical for a methyl group attached to a double bond. The doublet multiplicity is a result of coupling to the vinylic proton (H-3).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers insights into their chemical environment.

Experimental ¹³C NMR Data (Bruker AM-270) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 174.1 | C-2 (C=O) |

| 159.9 | C-4 |

| 118.2 | C-3 |

| 71.8 | C-5 |

| 11.2 | C-6 (CH₃) |

Interpretation and Causality:

-

Carbonyl Carbon (C-2): The carbon of the carbonyl group (C=O) is the most deshielded, appearing significantly downfield at 174.1 ppm due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Quaternary Olefinic Carbon (C-4): The carbon atom of the double bond attached to the methyl group (C-4) appears at 159.9 ppm.

-

Vinylic Carbon (C-3): The carbon of the double bond bearing a hydrogen atom (C-3) resonates at 118.2 ppm.

-

Methylene Carbon (C-5): The saturated carbon adjacent to the ring oxygen (C-5) is observed at 71.8 ppm, shifted downfield due to the electronegativity of the attached oxygen.

-

Methyl Carbon (C-6): The methyl carbon (C-6) is the most shielded carbon, appearing furthest upfield at 11.2 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a generalized, self-validating protocol for acquiring high-quality NMR spectra of furanone derivatives.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid large solvent signals that can obscure the analyte peaks.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent. A stable lock is crucial for spectral resolution.

-

Shim the magnetic field to achieve a homogeneous field across the sample. This is a critical step for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and the solvent peak at 77.16 ppm for ¹³C are commonly used as internal references.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Experimental IR Data (FTIR, Film) [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1750 | Strong | C=O stretching (α,β-unsaturated lactone) |

| ~1640 | Medium | C=C stretching |

| ~1250-1000 | Strong | C-O stretching (ester) |

Interpretation and Causality:

The IR spectrum of this compound is dominated by a few key absorption bands that are highly diagnostic of its structure.

-

C-H Stretching: The absorptions in the 2980-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

Carbonyl (C=O) Stretching: A very strong and sharp absorption band around 1750 cm⁻¹ is the most prominent feature of the spectrum. This is indicative of the C=O stretching vibration of the ester functional group within the five-membered lactone ring. The position of this band is at a slightly higher frequency than that of a typical acyclic ester due to the ring strain of the five-membered ring.

-

C=C Stretching: The medium intensity band at approximately 1640 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond within the furanone ring.

-

C-O Stretching: The strong absorptions in the 1250-1000 cm⁻¹ region are attributed to the C-O stretching vibrations of the ester group.

Experimental Protocol for IR Spectroscopy (FTIR)

-

Sample Preparation (Neat Liquid/Film):

-

Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin film of the liquid between the plates.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental MS Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | ~30 | [M]⁺ (Molecular Ion) |

| 69 | 100 | [M - CHO]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

| 39 | ~50 | [C₃H₃]⁺ |

Interpretation and Causality:

The electron ionization mass spectrum of this compound provides key structural information through the analysis of its molecular ion and fragment ions.

-

Molecular Ion Peak ([M]⁺): The peak at m/z 98 corresponds to the molecular weight of this compound (C₅H₆O₂), confirming its elemental composition.

-

Base Peak (m/z 69): The most abundant ion in the spectrum, the base peak, is observed at m/z 69. This fragment is likely formed by the loss of a formyl radical (CHO, 29 Da) from the molecular ion.

-

Other Significant Fragments: The peaks at m/z 41 and 39 are common fragments in the mass spectra of small organic molecules and likely correspond to various hydrocarbon fragments formed through further fragmentation of the initial ions.

Proposed Fragmentation Pathway

Caption: Proposed primary fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrument Setup (Gas Chromatography):

-

Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

Instrument Setup (Mass Spectrometry):

-

The eluent from the GC column enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated in the mass analyzer based on their m/z ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The molecular ion peak is identified to determine the molecular weight.

-

The fragmentation pattern is analyzed to deduce the structure of the molecule.

-

Conclusion

References

Biological activity of 4-Methyl-2(5H)-furanone derivatives

An In-depth Technical Guide to the Biological Activities of 4-Methyl-2(5H)-furanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. These synthetic and naturally inspired compounds have garnered significant attention for their potential therapeutic applications, ranging from combating antimicrobial resistance to providing novel cancer and inflammation therapies. This technical guide offers a comprehensive exploration of the multifaceted biological activities of this compound derivatives. We delve into the molecular mechanisms underpinning their antimicrobial, anti-inflammatory, and antitumor effects, supported by detailed experimental protocols and quantitative data. Through a synthesis of current research, this guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds and to facilitate their future exploration and application in medicine.

Introduction to this compound and its Derivatives

The 2(5H)-furanone core, an unsaturated γ-lactone, is a key structural motif found in numerous natural products and serves as a versatile building block in synthetic organic chemistry.[1] The methylation at the C4 position to yield this compound enhances the lipophilicity and metabolic stability of the core structure, often leading to improved biological activity. The derivatives of this scaffold are a diverse group of molecules where substitutions at various positions of the furanone ring give rise to a wide array of pharmacological properties. These compounds are accessible through various synthetic routes, making them attractive candidates for drug discovery and development programs.[2][3] This guide will elucidate the significant biological activities of these derivatives, with a focus on their mechanisms of action and therapeutic potential.

Antimicrobial and Anti-biofilm Activity

A significant area of research for this compound derivatives has been in the fight against microbial infections, particularly those complicated by biofilm formation and antibiotic resistance. These compounds often exhibit a novel mode of action by targeting bacterial communication systems rather than directly killing the bacteria, which may reduce the selective pressure for the development of resistance.[4][5]

Mechanism of Action: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as virulence factor production and biofilm formation.[4] In many pathogenic Gram-negative bacteria, QS is mediated by N-acyl homoserine lactone (AHL) signaling molecules. Halogenated furanones, which are structural analogues of AHLs, have been shown to competitively inhibit QS signaling pathways.[6]

For instance, brominated furanones have been demonstrated to be potent inhibitors of the LasR and RhlR quorum sensing systems in Pseudomonas aeruginosa, a notorious opportunistic pathogen.[6][7] By binding to the ligand-binding site of these LuxR-type receptors, the furanone derivatives prevent the binding of the native AHL signal, thereby disrupting the entire QS cascade. This leads to a significant reduction in the production of virulence factors and the inhibition of biofilm formation.[8][9]

References

- 1. nbinno.com [nbinno.com]

- 2. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 3. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 6. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyl-2(5H)-furanone: A Versatile Butenolide Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The butenolide scaffold, a five-membered unsaturated γ-lactone ring system, is a cornerstone in medicinal chemistry, appearing in numerous natural products and clinically approved drugs. Among the myriad of butenolide structures, 4-Methyl-2(5H)-furanone emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic methylation provides a key point for structural elaboration while maintaining the inherent reactivity and biological relevance of the butenolide core. This technical guide offers a comprehensive exploration of this compound as a pivotal scaffold in drug discovery. We will delve into its synthesis, chemical reactivity, and diverse pharmacological applications, supported by detailed experimental protocols, quantitative biological data, and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the potential of this remarkable scaffold in their quest for new and effective therapies.

The Butenolide Scaffold: A Privileged Structure in Medicinal Chemistry

Butenolides, also known as furanones, are a class of unsaturated γ-lactones that are widely distributed in nature.[1][2] Their prevalence in natural products is a testament to their evolutionary selection as biologically active molecules. The butenolide ring is a key pharmacophore in a diverse array of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2]

The chemical architecture of the butenolide ring, featuring an α,β-unsaturated carbonyl system, a lactone ester, and accessible positions for substitution, endows it with a unique combination of reactivity and metabolic stability. This allows butenolide-containing molecules to interact with a variety of biological targets, often through covalent modification of key amino acid residues in proteins.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective utilization in drug design. This compound is a clear, colorless to pale yellow liquid with the following key properties:

| Property | Value |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| Boiling Point | 113 °C at 14 mmHg |

| Density | 1.12 g/cm³ |

| CAS Number | 6124-79-4 |

These properties make it a tractable molecule for a variety of synthetic transformations.

Synthesis of the this compound Scaffold

The efficient and scalable synthesis of the core scaffold is a critical first step in any drug discovery program. While numerous methods exist for the synthesis of butenolides in general, a robust and reproducible protocol for this compound is essential. One well-established approach involves the cyclization of a β-keto ester derivative.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted butenolides and provides a reliable route to the target scaffold.

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reduction of the Keto Ester: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Acid-catalyzed Cyclization and Lactonization: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).

-

Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours to promote cyclization and lactonization. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the pure this compound.

Causality behind Experimental Choices:

-

The use of sodium borohydride provides a mild and selective reduction of the ketone to a secondary alcohol without affecting the ester functionality.

-

Acid-catalyzed cyclization is a classic and efficient method for the formation of γ-lactones from γ-hydroxy esters. Refluxing ensures the reaction proceeds to completion.

-

The aqueous work-up is crucial to remove inorganic salts and any remaining acid. The use of a mild base like sodium bicarbonate neutralizes any excess acid without hydrolyzing the lactone product.

-

Vacuum distillation is the preferred method for purifying the final product due to its relatively low boiling point.

This compound as a Scaffold in Medicinal Chemistry

The true power of this compound lies in its utility as a starting point for the synthesis of a diverse library of derivatives with a wide range of biological activities. The methyl group at the 4-position provides a handle for further functionalization, while the double bond and the lactone ring offer multiple sites for chemical modification.

Anticancer Activity

The butenolide scaffold is a well-known feature in many natural products with potent anticancer activity. Derivatives of this compound have been investigated as cytotoxic agents against various cancer cell lines.

A series of 3,4-diaryl-2(5H)-furanone derivatives have been synthesized and shown to possess potent cytotoxic activities, with some compounds exhibiting ED50 values in the nanomolar range.[3] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest. For instance, new bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase in glioma cells.[4]

Table 1: Cytotoxic Activity of Representative Furanone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanone | Various | <0.02 | [3] |

| Bis-2(5H)-furanone derivative 4e | C6 glioma | 12.1 | [4] |

| Furan-based pyridine carbohydrazide 4 | MCF-7 | 4.06 | [5] |

| Furan-based N-phenyl triazinone 7 | MCF-7 | 2.96 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of compounds.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Anti-biofilm Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. 2(5H)-furanone derivatives have been extensively studied for their ability to inhibit bacterial growth and, perhaps more importantly, to disrupt bacterial communication and biofilm formation.[3]

Mechanism of Action: Quorum Sensing Inhibition

Many pathogenic bacteria use a communication system called quorum sensing (QS) to coordinate their virulence and form biofilms. Biofilms are communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. Halogenated furanones, which are structural analogs of the signaling molecules used in QS, can act as competitive inhibitors of QS receptors, thereby disrupting bacterial communication and preventing biofilm formation.[6]

Table 2: Antimicrobial and Anti-biofilm Activity of Furanone Derivatives

| Compound | Organism | Activity | MIC/MBPC (µg/mL) | Reference |

| Furanone F105 | S. aureus | Antimicrobial | 10 | [7] |

| Furanone F131 | S. aureus | Anti-biofilm | 8-16 | [8][9] |

| Furanone F131 | C. albicans | Anti-biofilm | 8-16 | [8][9] |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone | Candida spp. | Anti-biofilm | 30 |

Experimental Protocol: Crystal Violet Biofilm Assay

This protocol provides a straightforward method for quantifying biofilm formation and assessing the anti-biofilm activity of test compounds.

Procedure:

-

Bacterial Culture Preparation: Grow a bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) overnight in a suitable broth medium.

-

Biofilm Formation: Dilute the overnight culture and add it to the wells of a 96-well microtiter plate. Add different concentrations of the this compound derivatives to the wells. Include a vehicle control.

-

Incubation: Incubate the plate at 37 °C for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with phosphate-buffered saline (PBS).

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Washing: Wash the wells again with water to remove the excess stain.

-

Solubilization: Add an appropriate solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the biofilm.

-

Absorbance Measurement: Measure the absorbance of the solubilized stain at a wavelength of 595 nm using a microplate reader.

-

Data Analysis: A decrease in absorbance in the presence of the test compound compared to the control indicates inhibition of biofilm formation.

Structure-Activity Relationships (SAR) and Future Directions

The versatility of the this compound scaffold allows for systematic modifications to explore structure-activity relationships (SAR). Key positions for derivatization include:

-

The C5 position: Introduction of various substituents at this position can significantly modulate biological activity. Halogenation, in particular, has been shown to enhance quorum sensing inhibitory activity.

-

The C3 position: Functionalization at this position can also lead to potent analogs.

-

The double bond: Saturation or modification of the double bond can influence the compound's reactivity and selectivity.

Scaffold [label=<

C5 [label="C5 Position\n(Halogenation, Arylation)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C3 Position\n(Substitution)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DoubleBond [label="Double Bond\n(Saturation, etc.)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Activity [label="Biological Activity\n(Anticancer, Antimicrobial)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Scaffold -> C5 [label="Derivatization"]; Scaffold -> C3 [label="Derivatization"]; Scaffold -> DoubleBond [label="Modification"]; C5 -> Activity; C3 -> Activity; DoubleBond -> Activity; } caption [label="Key Derivatization Points on the this compound Scaffold.", fontsize=10];

Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity. The exploration of different substituents and their effects on the pharmacokinetic and pharmacodynamic properties of the resulting compounds will be crucial for the development of clinically viable drug candidates. Furthermore, the elucidation of the precise molecular targets and mechanisms of action of these compounds will provide valuable insights for rational drug design.

Conclusion

This compound represents a highly promising and versatile scaffold for the development of new therapeutic agents. Its straightforward synthesis, coupled with its amenability to chemical modification, makes it an attractive starting point for the generation of diverse chemical libraries. The demonstrated anticancer, antimicrobial, and anti-biofilm activities of its derivatives highlight the immense potential of this butenolide core in addressing significant unmet medical needs. This technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the full therapeutic potential of the this compound scaffold.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]

- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,5-Dimethyl-4-hydroxy-3(2H)-furanone as an Anti-biofilm Agent Against Non-Candida albicans Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Understanding the Context of 4-Methyl-2(5H)-furanone

An In-depth Technical Guide to the Toxicological Profile of 4-Methyl-2(5H)-furanone

This compound (CAS No. 6124-79-4) is a member of the butenolide class of organic compounds, characterized by a furanone ring structure.[1][2] While it has been identified in natural sources like tobacco, its primary relevance is as a chemical intermediate and a substance used for research and development purposes.[3][4] Its structural similarity to other furanones, some of which are used as flavoring agents and others which are known mutagens, places it in a category of compounds requiring careful toxicological evaluation.[5][6]

This guide provides a comprehensive overview of the known toxicological profile of this compound. Acknowledging the significant gaps in publicly available data for this specific molecule, this document also pioneers a predictive toxicological framework. By leveraging structure-activity relationships from related furanone analogs and outlining a robust, tiered testing strategy, we provide researchers and drug development professionals with the necessary insights to manage risks and guide future research.

Physicochemical Properties and Identification

A thorough understanding of a compound's physicochemical properties is the foundation of its toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| CAS Number | 6124-79-4 | [2][4] |

| Molecular Formula | C₅H₆O₂ | [2][4] |

| Molecular Weight | 98.10 g/mol | [4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Methyl-5H-furan-2-one, 4-Hydroxy-3-methyl-2-butenoic Acid γ-Lactone | [2][7] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Boiling Point | 203.7°C at 760 mmHg | [8] |

| Density | 1.185 g/cm³ | [8] |

| Solubility | Soluble in water, alcohols, and ether solvents. | [3][5] |

Hazard Identification and Regulatory Standing

Safety Data Sheets (SDS) provide the most direct, albeit preliminary, toxicological information based on standardized classification systems like the Globally Harmonized System (GHS).

GHS Hazard Classification: Based on available SDS, this compound is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[7]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[7]

-

Eye Irritation (Category 2/2A): Causes serious eye irritation.[7][8]

-

Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[7][8]

These classifications mandate specific precautionary measures in a laboratory setting, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection, and handling only in well-ventilated areas.[7][8][9]

Occupational Exposure Limits: Currently, there are no established occupational exposure limit values (e.g., PEL, TLV) for this compound, underscoring the need for a conservative approach to handling and exposure mitigation.[7][8]

Predictive Toxicology and a Proposed Assessment Strategy

Given the absence of extensive empirical data, a predictive approach based on chemical structure is essential. The α,β-unsaturated lactone moiety in this compound is a known structural alert, specifically as a Michael acceptor. This functional group can react covalently with biological nucleophiles, such as cysteine residues in proteins and amino groups in DNA, which is a common mechanism for toxicity and sensitization.

Insights from Structurally Related Analogs

The toxicity of other furanones provides critical context, demonstrating the potential biological activity of this chemical class. It is crucial to note that these are distinct molecules, and their data cannot be directly extrapolated but serve to inform a hypothesis-driven testing strategy.

-

3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): A potent mutagen and carcinogen found as a byproduct of water chlorination.[10][11] Studies show it is a multi-organ carcinogen in rats even at low, non-toxic doses and is genotoxic in vitro.[10][12]

-

Hydroxyfuranones (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone): Naturally occurring compounds in food that have shown DNA-breaking activity and mutagenicity in in vitro laboratory tests.[13]

The high toxicity of halogenated analogs like MX highlights how substitutions on the furanone ring can dramatically influence biological activity.[14]

Proposed In Vitro Toxicological Workflow

A tiered, logical workflow is necessary to build a toxicological profile from the ground up. The causality behind this experimental sequence is to first establish basal cytotoxicity, then investigate specific mechanisms of toxicity like genotoxicity, and finally explore pathways of cellular damage.

Caption: Proposed in vitro workflow for toxicological assessment.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (Adapted from OECD TG 471)

-

Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitutions).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites of the test compound are mutagenic.

-

Procedure: a. Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO). b. In a test tube, combine the bacterial culture, the test compound dilution (or control), and either S9 mix or a buffer. c. After a brief pre-incubation, add molten top agar and pour the mixture onto minimal glucose agar plates. d. Incubate plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in revertants, typically a doubling or more over the negative control, indicates a positive (mutagenic) result.

Self-Validation Insight: The inclusion of both positive and negative controls is non-negotiable. A positive control (e.g., sodium azide for TA1535) validates that the bacterial strain is responsive, while the solvent control ensures the vehicle is not causing mutations. The S9 activation system must also be validated with a known pro-mutagen (e.g., 2-aminoanthracene).

Proposed In Vivo Assessment Strategy

Should in vitro results indicate a potential for significant toxicity, a tiered in vivo strategy is warranted. The principle is to use acute studies to set dose ranges for more complex, repeated-dose studies.

Caption: Tiered in vivo testing strategy for this compound.

Experimental Protocol: 28-Day Repeated Dose Toxicity Study (Adapted from OECD TG 407)

-

Animal Model: Use a standard rodent model, such as the Wistar or Sprague-Dawley rat. Use both sexes (e.g., 5-10 animals per sex per group).

-

Dose Administration: Based on acute toxicity data, select at least three dose levels (low, mid, high) and a vehicle control group. Administer this compound daily for 28 days, typically via oral gavage.

-

In-life Observations: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption weekly.

-

Terminal Procedures: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.

-

Pathology: Conduct a full necropsy on all animals. Weigh key organs (liver, kidneys, spleen, etc.). Preserve organs and any gross lesions in formalin for histopathological examination by a certified veterinary pathologist.

-

Endpoint Analysis: The key outcomes are the identification of target organs for toxicity and the determination of a No-Observed-Adverse-Effect Level (NOAEL), which is critical for risk assessment.

Causality Insight: The 28-day study is a cornerstone of systemic toxicity assessment. It is designed to reveal adverse effects from repeated exposure that may not be evident in an acute study. The comprehensive pathological examination is crucial for identifying subtle, organ-specific toxicities that can inform the need for longer-term carcinogenicity studies.

Predicted Metabolic Pathways

While no specific metabolic studies for this compound exist, its structure allows for the prediction of several plausible metabolic pathways.

Caption: Hypothetical metabolic pathways for this compound.

-

Phase I Metabolism:

-

Lactone Hydrolysis: The ester bond in the furanone ring is susceptible to hydrolysis by carboxylesterases, opening the ring to form the corresponding γ-hydroxy carboxylic acid. This is often a major detoxification pathway for lactones.

-

Oxidation: The methyl group could undergo oxidation mediated by Cytochrome P450 (CYP) enzymes to form a primary alcohol, which could be further oxidized to an aldehyde and a carboxylic acid.

-

-

Phase II Metabolism:

-

Glutathione (GSH) Conjugation: The α,β-unsaturated carbonyl system makes the parent compound a substrate for Michael addition with glutathione, catalyzed by glutathione S-transferases (GSTs). This is a critical detoxification pathway, but significant depletion of cellular GSH can lead to oxidative stress and toxicity.

-

Glucuronidation/Sulfation: If Phase I metabolism generates hydroxyl groups, these can be conjugated with glucuronic acid (via UGTs) or sulfate (via SULTs) to form highly water-soluble metabolites that are readily excreted.

-

Conclusion and Risk Assessment Summary

The toxicological profile of this compound is currently incomplete. The primary established information, derived from GHS classifications, identifies it as an acute toxin (oral, dermal, inhalation) and a skin, eye, and respiratory irritant.[7][8]

The significant data gaps in genotoxicity, repeated-dose systemic toxicity, and reproductive/developmental toxicity prevent a comprehensive risk assessment. However, the presence of an α,β-unsaturated lactone structural alert, combined with the known toxicity of related furanone compounds, suggests a potential for more severe hazards.

Therefore, for researchers, scientists, and drug development professionals, a cautious approach is mandated. Strict adherence to safety protocols is essential. For any application beyond small-scale, controlled laboratory use, the toxicological testing strategies outlined in this guide should be considered the minimum requirement to establish a scientifically robust safety profile. Without such data, the potential for long-term health effects remains unknown and unquantified.

References

- 1. This compound | 6124-79-4 [chemicalbook.com]

- 2. 4-Methyl-5H-furan-2-one [webbook.nist.gov]

- 3. This compound, 6124-79-4 [thegoodscentscompany.com]

- 4. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the ChEBI Ontology of 4-Methyl-5H-furan-2-one (CHEBI:167068): A Resource for Chemical Biology and Drug Discovery

Abstract